molecular formula C12H12N2O2 B8337866 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid

2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid

Cat. No. B8337866
M. Wt: 216.24 g/mol
InChI Key: WPYBJVRKYBVQHV-UHFFFAOYSA-N
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Patent
US09447117B2

Procedure details

To a solution of the title compound of Step A (680 mg, 2.95 mmol) in MeOH (15 mL) was added 4 M LiOH (4 mL). The mixture was heated at 50° C. overnight. MeOH was removed and HCl added until pH=2. White solids precipitated from the reaction mixture and the precipitate was filtered, washed with EtOAc and collected to give intermediate A-31, which was used without further purification in subsequent steps. MS (ESI) mass calcd. for C12H12N2O2, 216.1. m/z found 217.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 12.87 (s, 1H), 7.95 (dd, J=7.8, 1.5 Hz, 1H), 7.67 (td, J=7.5, 1.5 Hz, 1H), 7.59 (td, J=7.6, 1.4 Hz, 1H), 7.33 (dd, J=7.6, 1.4 Hz, 1H), 7.25 (s, 1H), 3.48 (s, 3H), 1.77 (s, 3H).
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([O:11]C)=[O:10])=[C:5]([CH3:17])[CH:4]=[N:3]1.[Li+].[OH-]>CO>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([OH:11])=[O:10])=[C:5]([CH3:17])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
CN1N=CC(=C1C1=C(C(=O)OC)C=CC=C1)C
Name
Quantity
4 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed
ADDITION
Type
ADDITION
Details
HCl added until pH=2
CUSTOM
Type
CUSTOM
Details
White solids precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
to give intermediate A-31, which
CUSTOM
Type
CUSTOM
Details
was used without further purification in subsequent steps

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1C1=C(C(=O)O)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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